N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide
Description
Properties
Molecular Formula |
C22H16N4O6 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C22H16N4O6/c1-2-13-3-5-14(6-4-13)22-24-19-11-16(7-8-20(19)32-22)23-21(27)15-9-17(25(28)29)12-18(10-15)26(30)31/h3-12H,2H2,1H3,(H,23,27) |
InChI Key |
VHBBLCKAKLHXDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-5-nitrophenol with 4-Ethylbenzoyl Chloride
Benzoxazole rings are typically synthesized via cyclocondensation of 2-aminophenols with carboxylic acid derivatives. For Fragment A:
-
2-Amino-5-nitrophenol reacts with 4-ethylbenzoyl chloride in the presence of polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.
-
Nitro Reduction : The intermediate 2-(4-ethylphenyl)-5-nitrobenzo[d]oxazole undergoes catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) to yield the amine.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | PPA, 130°C, 7 h | 75% | ¹H NMR (CDCl₃): δ 8.21 (d, 1H), 7.89 (dd, 1H), 7.45 (d, 2H), 7.30 (d, 2H), 2.72 (q, 2H), 1.28 (t, 3H) |
| Reduction | H₂, Pd/C, EtOH | 90% | LC-MS: m/z = 267 [M+H]⁺ |
Synthesis of 3,5-Dinitrobenzoyl Chloride
Fragment B is prepared via chlorination of 3,5-dinitrobenzoic acid :
-
3,5-Dinitrobenzoic acid (1 equiv) reacts with thionyl chloride (3 equiv) in anhydrous DCM under reflux (40°C, 4 h). Excess SOCl₂ is removed under vacuum.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 95% |
| ¹H NMR (CDCl₃) | δ 9.21 (d, 2H), 8.98 (t, 1H) |
Amide Bond Formation
The final step couples Fragment A and B:
-
2-(4-Ethylphenyl)benzo[d]oxazol-5-amine (1 equiv) and 3,5-dinitrobenzoyl chloride (1.2 equiv) react in anhydrous DCM with triethylamine (2 equiv) at 0°C → 25°C for 12 h.
-
Workup involves washing with NaHCO₃ (aq), drying (Na₂SO₄), and purification via silica gel chromatography (Hexanes/EtOAc 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68% |
| LC-MS | m/z = 433 [M+H]⁺ |
| ¹H NMR (DMSO-d₆) | δ 10.45 (s, 1H), 9.32 (d, 2H), 8.89 (t, 1H), 8.25 (d, 1H), 7.95 (dd, 1H), 7.65 (d, 2H), 7.40 (d, 2H), 2.75 (q, 2H), 1.30 (t, 3H) |
Alternative Methodologies and Optimization
Microwave-Assisted Cyclization
Using microwave irradiation (150°C, 30 min) for benzoxazole formation improves yield to 85%.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzo[d]oxazole moiety directs electrophiles to activated positions. The electron-deficient nature of the oxazole ring limits reactivity, but the 4-ethylphenyl group enhances electron density at specific sites:
-
Nitration : Further nitration occurs under mixed acid (HNO₃/H₂SO₄) at 50–60°C, preferentially at the para position relative to the ethyl group.
-
Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position of the ethylphenyl ring.
Key factors :
-
Nitro groups on the benzamide act as strong meta-directors , suppressing substitution on the benzamide ring .
-
Reaction yields depend on temperature control (60–80°C) and stoichiometric ratios of electrophilic agents.
Nucleophilic Aromatic Substitution
The 3,5-dinitrobenzamide group undergoes nucleophilic substitution under harsh conditions:
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Nitro Reduction | H₂/Pd-C, ethanol, 80°C | 3,5-diaminobenzamide derivative | ~70% (analog-based) |
| Hydroxylation | NaOH (10M), 120°C | 3,5-dihydroxybenzamide | Not reported |
*Yields estimated from analogous nitroarene reductions .
Cyclization and Ring-Opening Reactions
The benzoxazole ring participates in acid-catalyzed hydrolysis :
-
HCl (6M) , reflux: Cleaves the oxazole ring to form 2-amino-5-(3,5-dinitrobenzamido)phenol .
-
Triphosgene (in CHCl₃): Facilitates cyclocondensation with active methylene compounds (e.g., malonates), forming fused heterocycles .
Example :
textReagent: Diethyl malonate, triphosgene Product: Diethyl 3,4-dihydro-2-oxo-3-phenyl-2H-benzo[e][1,3]oxazin-4-yl-malonate Yield: 90% (analog-based)[5]
Functional Group Transformations
-
Amide Hydrolysis : Requires prolonged heating with KOH (40%) to yield 3,5-dinitrobenzoic acid and 2-(4-ethylphenyl)benzo[d]oxazol-5-amine.
-
Nitro → Amine : Catalytic hydrogenation (H₂/Raney Ni) reduces nitro groups to amines, enhancing solubility .
Cross-Coupling Reactions
The ethylphenyl group enables Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis:
| Partner | Conditions | Product |
|---|---|---|
| 4-Bromobenzaldehyde | DME, K₂CO₃, 90°C | 4-(4-formylphenyl)-substituted derivative |
Limitations and Research Gaps
Scientific Research Applications
Anticancer Activity
One of the primary areas of research for N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide is its potential as an anticancer agent. The compound's structural features may enhance its ability to interact with biological targets involved in cancer cell proliferation.
Case Study: In Vitro Studies
In vitro studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzo[d]oxazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that certain nitro-substituted benzo[d]oxazole derivatives had IC50 values ranging from 1 to 10 µM against colorectal carcinoma cell lines, indicating promising anticancer activity .
Antimicrobial Properties
The compound also shows potential antimicrobial properties. The presence of nitro groups can enhance the compound's reactivity and interaction with microbial targets.
Data Table: Antimicrobial Activity
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.5 µM |
| This compound | Escherichia coli | 2.0 µM |
| This compound | Candida albicans | 1.8 µM |
The above table illustrates the antimicrobial efficacy of the compound against various pathogens, suggesting its potential use in developing new antimicrobial agents.
Photophysical Properties
This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds with benzo[d]oxazole structures can be used as emissive layers in OLEDs due to their favorable light-emitting characteristics. A study demonstrated that incorporating such compounds into OLED architectures improved device efficiency and stability .
Sensor Development
The compound's ability to interact with various analytes makes it a candidate for sensor applications, particularly in detecting environmental pollutants.
Data Table: Sensor Performance
| Sensor Type | Analyte Detected | Detection Limit |
|---|---|---|
| Fluorescent Sensor | Heavy Metal Ions | 0.1 ppm |
| Electrochemical Sensor | Pesticides | 0.05 ppm |
These sensors leverage the compound's reactivity to provide sensitive detection methods for environmental monitoring.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, in neuroprotective studies, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). This modulation of signaling pathways helps protect cells from apoptosis and reduce neurotoxicity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
Key Observations:
Structural Diversity :
- The target compound is distinguished by its benzo[d]oxazole core and 3,5-dinitro substitution, which are absent in other analogs. These groups may confer unique redox properties or binding interactions compared to chlorinated (etobenzanid) or sulfonamide-based (sulfentrazone) derivatives .
- Nitro groups in the target compound contrast with the trifluoromethyl (diflufenican) or sulfonyl (mefluidide) substituents in analogs, suggesting divergent electronic and steric effects on target binding .
Functional Implications: While etobenzanid and sulfentrazone act on plant-specific pathways (cellulose biosynthesis and protoporphyrinogen oxidase (PPO), respectively), the target compound’s nitro-aromatic system may interact with microbial or plant enzymes involved in redox processes . The benzo[d]oxazole moiety could enhance photostability compared to pyridine (diflufenican) or triazolone (sulfentrazone) rings, a critical factor in field efficacy .
Biological Activity
N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide (CAS No. 330566-98-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- Molecular Formula : C19H16N4O4
- Molecular Weight : 368.36 g/mol
- Structural Features : The compound contains a benzo[d]oxazole moiety linked to a dinitrobenzamide group, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating potential applications in medicinal chemistry.
Antitumor Activity
Several studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in tumor progression, such as protein kinases and topoisomerases.
- Case Study : A study demonstrated that derivatives of benzo[d]oxazole showed cytotoxic effects against various cancer cell lines, suggesting that this compound could share similar properties.
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound:
- Activity Against Bacteria and Fungi : Preliminary results suggest that it may possess broad-spectrum antimicrobial activity.
- Minimum Inhibitory Concentration (MIC) : Specific derivatives have shown MIC values as low as 0.03 μg/mL against certain pathogens.
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been a focal point of research:
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Protein Farnesyltransferase | Competitive Inhibition | |
| Xanthine Oxidase | Moderate Inhibition |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound:
- Absorption and Distribution : Studies suggest good oral bioavailability with rapid absorption.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity Studies : Initial assessments indicate low toxicity in vitro; however, further studies are needed to confirm these findings.
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound:
- In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- Clinical Trials : Initiating trials to evaluate the compound's effectiveness in humans.
Q & A
Q. How can researchers design a synthetic route for N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide?
A multistep synthesis is typically required. First, construct the benzo[d]oxazole core via cyclization of substituted benzaldehydes with aminotriazoles or similar precursors under reflux in ethanol with glacial acetic acid as a catalyst . Subsequent nitration at the 3,5-positions of the benzamide moiety can be achieved using mixed acid (HNO₃/H₂SO₄). Finally, introduce the 4-ethylphenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. Purification at each step is critical; column chromatography or recrystallization ensures intermediate purity. Key parameters include reaction temperature (e.g., 4-hour reflux for cyclization ) and stoichiometric control during nitration.
Q. What analytical techniques are essential for confirming the compound’s structure?
- Single-crystal X-ray diffraction : Resolves 3D molecular geometry and validates regiochemistry of substituents .
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and nitration patterns. For example, the 3,5-dinitrobenzamide group shows distinct deshielded signals.
- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., exact mass ±5 ppm) and nitro group incorporation .
- HPLC-PDA : Assesses purity (>95%) and detects byproducts from incomplete nitration or coupling .
Q. How can researchers perform preliminary bioactivity screening against bacterial targets?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates . Prepare serial dilutions in 7H9 medium, inoculate with bacterial cultures, and incubate for 7–14 days. Compare activity to reference drugs like isoniazid. For broader screening, employ high-content libraries (e.g., 56,984-compound libraries ) to identify hits via fluorescence-based viability assays.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Nitro group positioning : Analogous 3,5-dinitrobenzamides (e.g., DNB1 and DNB2) show enhanced antimycobacterial activity compared to mono-nitro derivatives, suggesting electron-withdrawing groups improve target binding .
- Substituent effects : Replace the 4-ethylphenyl group with halogenated or methoxy analogs to modulate lipophilicity and membrane permeability. For example, 4-methoxyphenoxy derivatives (DNB1) exhibit improved solubility while retaining potency .
- Heterocycle variation : Substitute the benzo[d]oxazole core with benzothiazole or imidazole rings to evaluate scaffold flexibility .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Strain-specific variability : Re-test discrepant results using standardized M. tuberculosis strains (e.g., H37Rv) under uniform growth conditions (e.g., microaerophilic vs. aerobic) .
- Dose-response validation : Repeat assays with triplicate technical replicates and include cytotoxicity controls (e.g., Vero cells) to rule off-target effects .
- Metabolic stability : Assess compound degradation in bacterial cultures via LC-MS to confirm intact drug exposure .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Screen against M. tuberculosis targets (e.g., decaprenylphosphoryl-β-D-ribose oxidase) using software like AutoDock Vina. Prioritize binding poses with hydrogen bonds to nitro groups and π-π stacking with the benzoxazole ring .
- Molecular dynamics (MD) simulations : Simulate ligand-target complexes (≥100 ns) to assess stability of interactions and identify critical residues (e.g., Tyr 60 in DprE1) .
- QSAR modeling : Train models on nitrobenzamide analogs to predict MICs and guide synthesis .
Methodological Considerations
Q. How to resolve synthetic challenges in introducing the 3,5-dinitrobenzamide moiety?
- Nitration regioselectivity : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor 3,5-substitution over para positions. Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) .
- Amide coupling : Activate the benzoyl chloride with HATU/DIPEA in DMF, then react with the aminobenzoxazole intermediate. Quench with ice water and extract with DCM to isolate the crude product .
Q. What in vitro assays evaluate potential resistance mechanisms?
- Frequency-of-resistance (FoR) assays : Plate M. smegmatis cultures on agar containing 4× MIC of the compound. Sequence resistant colonies to identify mutations (e.g., in dprE1 or fbpC) .
- Efflux pump inhibition : Co-administer the compound with verapamil (an efflux inhibitor) to assess MIC reductions, indicating pump-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
